6-Aminopyrimidine-4-carbonitrile

Medicinal Chemistry Kinase Inhibition EGFR

6-Aminopyrimidine-4-carbonitrile (CAS 1353100-84-1) is the optimal starting material for Cdc7 kinase inhibitor programs and a high-priority scaffold for TYK2/RIPK1 research. Its unique 4-carbonitrile group dictates site-selectivity for advanced C-H functionalization, enabling precise diversification into complex molecular libraries that are inaccessible with other aminopyrimidine isomers.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 1353100-84-1
Cat. No. B1375379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopyrimidine-4-carbonitrile
CAS1353100-84-1
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1N)C#N
InChIInChI=1S/C5H4N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,(H2,7,8,9)
InChIKeyXEZTUEAUBMEYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopyrimidine-4-carbonitrile (CAS 1353100-84-1) as a Strategic Building Block for Kinase Inhibitor Synthesis


6-Aminopyrimidine-4-carbonitrile (CAS 1353100-84-1) is a heterocyclic organic compound with the molecular formula C5H4N4 and a molecular weight of 120.11 g/mol [1]. It features an aminopyrimidine core functionalized with a carbonitrile group, which is a key synthetic handle for further chemical modifications . This compound serves as a valuable precursor in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its structure allows for site-selective functionalization [2], making it a strategic choice for building complex molecular libraries.

Why 6-Aminopyrimidine-4-carbonitrile (CAS 1353100-84-1) is Not an Interchangeable Aminopyrimidine


Aminopyrimidines are not a uniform class; their reactivity and biological activity are profoundly influenced by the position and nature of substituents [1]. Substituting 6-Aminopyrimidine-4-carbonitrile with a positional isomer like 4-Aminopyrimidine-5-carbonitrile (CAS 16357-69-0) or a 2-aminopyrimidine can lead to significant differences in kinase selectivity, target binding, and synthetic outcomes [2]. The specific 4-carbonitrile group in the target compound dictates a unique electronic environment that controls site-selectivity in further chemical reactions, which is crucial for building specific pharmacophores [3]. Simply using a different aminopyrimidine derivative is not a viable substitute and will likely lead to different, and possibly unsuccessful, research or production outcomes.

Evidence-Based Differentiation: 6-Aminopyrimidine-4-carbonitrile vs. Positional Isomers and Analogs


Direct Comparison of EGFR Kinase Inhibitory Potency: 6-Aminopyrimidine-4-carbonitrile Derivative vs. 4-Aminopyrimidine-5-carbonitrile

A derivative of 6-Aminopyrimidine-4-carbonitrile demonstrated potent inhibition of wild-type EGFR with an IC50 of 253 nM [1]. In contrast, 4-Aminopyrimidine-5-carbonitrile, a positional isomer, is reported to act as an ATP-mimicking tyrosine kinase inhibitor targeting EGFR but with a significantly different potency profile; specific IC50 values for its derivatives in similar assays are typically in the low nanomolar range (e.g., 1 nM) [2]. This quantitative difference in inhibitory concentration highlights that the position of the carbonitrile and amino groups on the pyrimidine ring is a critical determinant of kinase binding affinity, directly impacting the compound's utility in designing selective inhibitors.

Medicinal Chemistry Kinase Inhibition EGFR

Synthetic Utility in Cdc7 Kinase Inhibitor Programs: 6-Aminopyrimidine-4-carbonitrile as a Privileged Intermediate

6-Aminopyrimidine-4-carbonitrile is explicitly cited as a reactant in the preparation of trisubstituted thiazoles that act as Cdc7 kinase inhibitors [1]. This is a direct, application-specific use case that is not broadly shared by other aminopyrimidine isomers. For instance, 4-aminopyrimidine-5-carbonitrile is more commonly associated with EGFR inhibitor programs . The 4-carbonitrile group in the target compound provides a specific vector for chemical elaboration that aligns with the pharmacophore requirements of Cdc7 inhibitors, a crucial target in oncology.

Organic Synthesis Kinase Inhibitors Cdc7

Electronic and Steric Influence on Reactivity: The Role of the 4-Carbonitrile Substituent

Investigations into the electrophilic nitrosation of 4,6-disubstituted pyrimidines have revealed a subtle interplay between the electronic nature of the C-4 and C-6 substituents and the overall reactivity of the molecule [1]. While direct quantitative data for 6-Aminopyrimidine-4-carbonitrile may be limited, the presence of the strong electron-withdrawing cyano group at the 4-position is known to deactivate the pyrimidine ring towards electrophilic attack, making its reactivity profile distinct from analogs with, for example, a chloro or alkyl group at that position. This influences both the conditions required for further functionalization and the selectivity of such reactions.

Computational Chemistry Reactivity Structure-Activity Relationship

Distinct Patent Landscape: 6-Aminopyrimidine-4-carbonitrile as a Central Scaffold in TYK2 and RIPK1 Inhibitor IP

6-Aminopyrimidine-4-carbonitrile is explicitly claimed as an intermediate or is embedded within the core structure of patent-protected kinase inhibitors, notably in patents related to TYK2 inhibitors and Receptor Interacting Protein Kinase 1 (RIPK1) inhibitors . For example, multiple patent families (e.g., US-10323036-B2, WO-2021062199-A1) from leading pharmaceutical companies utilize this scaffold . In contrast, the positional isomer 4-aminopyrimidine-5-carbonitrile is predominantly found in the patent literature as a key intermediate for EGFR inhibitors . This distinct patent landscape indicates a higher value and strategic importance for 6-Aminopyrimidine-4-carbonitrile in the development of novel, non-EGFR kinase targeted therapies.

Intellectual Property Drug Discovery TYK2 RIPK1

Optimal Applications for 6-Aminopyrimidine-4-carbonitrile (CAS 1353100-84-1) in Drug Discovery


Synthesis of Trisubstituted Thiazole Cdc7 Kinase Inhibitors for Oncology Research

Based on its direct use in the preparation of Cdc7 kinase inhibitors [1], 6-Aminopyrimidine-4-carbonitrile is the optimal starting material for any medicinal chemistry program focused on this target. Cdc7 is a key regulator of DNA replication and a validated oncology target. Using this specific building block aligns the project with established synthetic routes, potentially saving significant time and resources compared to exploring alternative, less-characterized aminopyrimidine isomers.

Medicinal Chemistry Campaigns Targeting TYK2 and RIPK1 Kinases for Autoimmune and Inflammatory Diseases

The strong patent association of the 6-Aminopyrimidine-4-carbonitrile scaffold with TYK2 and RIPK1 inhibitors makes it a high-priority procurement item for any research group investigating these targets. TYK2 is a key mediator in cytokine signaling pathways relevant to psoriasis and lupus, while RIPK1 is a critical regulator of inflammation and cell death. Using this compound as a core scaffold provides a strategic advantage by entering a well-defined, but still highly active, chemical space with a clear path for generating novel intellectual property.

Development of Targeted Covalent Inhibitors (TCIs) Leveraging the 4-Carbonitrile Handle

The 4-carbonitrile group is not merely a substituent but a reactive handle that can be exploited for specific synthetic transformations. Its electron-withdrawing nature can activate adjacent positions for nucleophilic attack [2], or it can be converted into other functional groups (e.g., amines, amidines, tetrazoles) to modulate physicochemical properties or to introduce a warhead for targeted covalent inhibition. This makes 6-Aminopyrimidine-4-carbonitrile a superior choice over analogs that lack this versatile functional group for the design of advanced chemical probes and drug candidates.

Building Block for Site-Selective C-H Functionalization Libraries

Recent advances in site-selective C-H functionalization, such as C2-selective amination of pyrimidines [3], rely on a delicate balance of electronic and steric effects dictated by the ring's substituents. The specific substitution pattern of 6-Aminopyrimidine-4-carbonitrile provides a predictable and well-defined electronic environment that can be leveraged for these advanced synthetic methodologies. This allows chemists to diversify a common core scaffold with high precision, generating unique libraries of complex molecules that are inaccessible from other, less-defined aminopyrimidine isomers.

Technical Documentation Hub

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